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3,4-Dihydroxy-5-
Compound Name:
nitrobenzaldehyde

Cat. No.: B193609

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3,4-
Dihydroxy-5-nitrobenzaldehyde (DHNB), a key chemical intermediate with significant
potential in pharmaceutical research and development. This document collates available data
on its chemical and physical properties, detailed experimental protocols for its synthesis, and
an in-depth look at its biological activities, including its role as a potent enzyme inhibitor. The
information is presented to be a valuable resource for researchers and professionals in the
fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

3,4-Dihydroxy-5-nitrobenzaldehyde, also known as 5-nitroprotocatechuicaldehyde, is a
substituted aromatic aldehyde. The presence of two hydroxyl groups, a nitro group, and an
aldehyde group on the benzene ring confers upon it a unique combination of chemical
reactivity and biological activity.

General Information
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Property Value Reference(s)

3,4-dihydroxy-5-
IUPAC Name _ [1]
nitrobenzaldehyde

5-Nitroprotocatechuic
Synonyms [2]
aldehyde, DHNB

CAS Number 116313-85-0 [2]
Molecular Formula C7HsNOs [1][2]
Molecular Weight 183.12 g/mol [1][2]

Light yellow to amber
Appearance .
crystalline powder

hvsicochemical

Property Value Reference(s)
Melting Point 145-149 °C

Boiling Point 310.9 °C (predicted)

Solubility Soluble in DMSO.

pKa 4.78 £ 0.38 (predicted)

Spectral Data

Definitive, high-resolution *H NMR, 3C NMR, and FT-IR spectra for 3,4-Dihydroxy-5-
nitrobenzaldehyde are not readily available in the public domain. Commercial suppliers and
chemical databases should be consulted for proprietary spectral data. For the purpose of
structural elucidation, a summary of expected spectral features is provided below based on the
analysis of structurally similar compounds.[3][4]

'H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent (e.g., DMSO-ds), the *H NMR spectrum of DHNB is expected
to show distinct signals corresponding to the aldehydic proton and the two aromatic protons.
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The aldehydic proton should appear as a singlet at a downfield chemical shift (typically & 9.5-
10.5 ppm). The two aromatic protons, being in different chemical environments, would likely
appear as two singlets or doublets with small coupling constants in the aromatic region (& 7.0-
8.5 ppm). The hydroxyl protons will likely appear as broad singlets, and their chemical shift will
be dependent on the solvent and concentration.

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is expected to display seven distinct signals corresponding to the
seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the
most downfield signal (typically & 190-200 ppm). The aromatic carbons will resonate in the
range of & 110-160 ppm. The carbon atoms attached to the hydroxyl and nitro groups will show
characteristic chemical shifts influenced by the electronic effects of these substituents.

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum of DHNB would exhibit characteristic absorption bands for its functional
groups.[3] Key expected peaks include:

O-H stretching: A broad band in the region of 3200-3600 cm~* due to the phenolic hydroxyl
groups.

e C-H stretching (aromatic and aldehydic): Peaks around 3100-3000 cm~* and 2900-2800
cm~1, respectively.

e C=0 stretching (aldehyde): A strong, sharp peak around 1700-1680 cm~1.

¢ N-O stretching (nitro group): Two strong bands around 1550-1500 cm~1 (asymmetric) and
1350-1300 cm~1 (symmetric).

e C=C stretching (aromatic): Peaks in the 1600-1450 cm~1 region.

Mass Spectrometry

Mass spectrometry data for DHNB has been reported. The fragmentation pattern is influenced
by the functional groups present. Key fragmentation pathways would likely involve the loss of

the nitro group (NO2), the formyl group (CHO), and potentially water (H20) from the molecular
ion.
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Experimental Protocols

Several methods for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde have been
reported, primarily through the nitration and subsequent demethylation or de-ethylation of

vanillin or ethylvanillin derivatives.

Synthesis from 5-Nitrovanillin

A common laboratory-scale synthesis involves the demethylation of 5-nitrovanillin.

Reaction Scheme:

HBr, Acetic Acid, Reflux »( 3,4-Dihydroxy-5-nitrobenzaldehyde

5-Nitrovanillin

3,4-Dihydroxy-5-nitrobenzaldehyde N,N-diethyl-2-cyanoacetamide, Piperidine acetate, Ethanol= Entacapone
In Vitro Assay In Vivo Model
Xanthine 3,4-Dihydroxy-5-nitrobenzaldehyde Hyperuricemic Mice Model
\ ﬁhibition l
Xanthine Oxidase DHNB Administration
Uric Acid Production Serum Uric Acid Levels
Spectrophotometric Measurement . . .
(295 nm) Biochemical Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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